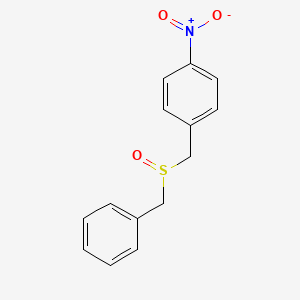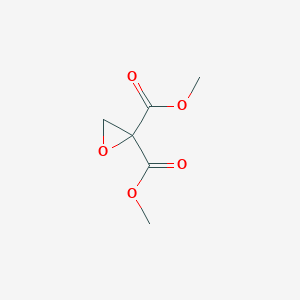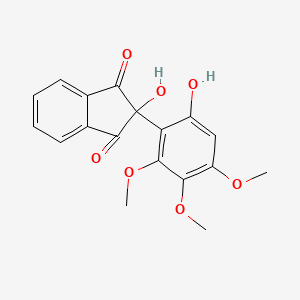
Diethylbenzylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethylbenzylsilane is an organosilicon compound that features a silicon atom bonded to a benzyl group and two ethyl groups This compound is part of the broader class of silanes, which are silicon analogs of alkanes
准备方法
Synthetic Routes and Reaction Conditions
Diethylbenzylsilane can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with diethylsilane in the presence of a catalyst such as platinum or palladium. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the Si-C bond.
Another method involves the hydrosilylation of styrene with diethylsilane. This reaction is catalyzed by transition metals such as platinum or rhodium and proceeds under mild conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
化学反应分析
Types of Reactions
Diethylbenzylsilane undergoes various chemical reactions, including:
Oxidation: The silicon atom in this compound can be oxidized to form silanols or siloxanes. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: this compound can be reduced to form silanes with lower oxidation states. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: The benzyl group in this compound can undergo substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Silanols, siloxanes.
Reduction: Lower oxidation state silanes.
Substitution: Halogenated or nitrated benzyl derivatives.
科学研究应用
Diethylbenzylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds. Its unique reactivity makes it valuable in organic synthesis and catalysis.
Biology: this compound derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate the potential therapeutic applications of this compound derivatives.
Industry: this compound is used in the production of advanced materials, such as silicone-based polymers and coatings. Its properties make it suitable for applications in electronics, optics, and surface modification.
作用机制
The mechanism of action of diethylbenzylsilane involves its interaction with various molecular targets. In chemical reactions, the silicon atom can form bonds with other elements, facilitating the formation of new compounds. The benzyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of diverse products. The ethyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound.
相似化合物的比较
Similar Compounds
Diethylsilane: Lacks the benzyl group, making it less reactive in certain substitution reactions.
Benzylsilane: Contains a benzyl group but lacks the ethyl groups, affecting its steric properties.
Triethylsilane: Contains three ethyl groups, making it more sterically hindered and less reactive in certain reactions.
Uniqueness
Diethylbenzylsilane is unique due to the presence of both benzyl and ethyl groups, which confer distinct reactivity and steric properties. This combination makes it a versatile compound in organic synthesis and materials science, offering advantages over similar compounds in specific applications.
属性
分子式 |
C11H17Si |
|---|---|
分子量 |
177.34 g/mol |
InChI |
InChI=1S/C11H17Si/c1-3-12(4-2)10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |
InChI 键 |
YMPBAPWVDCDILT-UHFFFAOYSA-N |
规范 SMILES |
CC[Si](CC)CC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


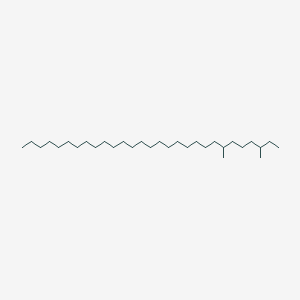
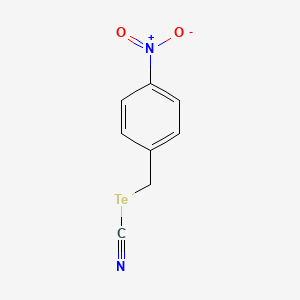
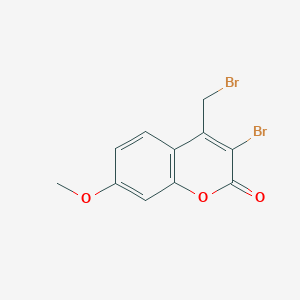
![2,2-Bis(methylsulfanyl)bicyclo[3.2.1]octan-3-one](/img/structure/B14443759.png)


![[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3-oxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,3'-oxirane]-2'-yl]methyl acetate](/img/structure/B14443776.png)



